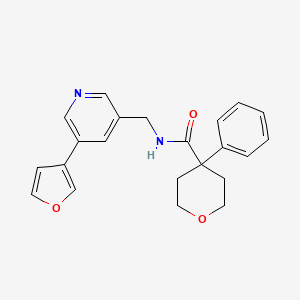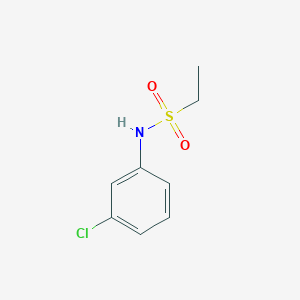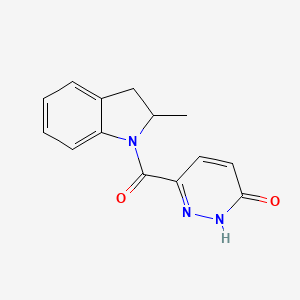
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs, including a furan ring, a pyridine ring, a tetrahydropyran ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridine rings are aromatic, contributing to the stability of the molecule. The tetrahydropyran ring is a six-membered ring with one oxygen atom, and the carboxamide group contains a carbonyl (C=O) and an amide (NH2) group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the carboxamide group. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various reactions involving the carbonyl or amide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Amplifying the Efficacy of Phleomycin
Research into heterobicyclic compounds, including those with furan and pyridine units, has shown their potential to amplify the effects of phleomycin, an antibiotic used in cancer treatment. The study by Brown and Cowden (1982) explored a range of pyridinylpyrimidines with basic side chains, demonstrating the capacity of these compounds to enhance phleomycin's activity against Escherichia coli. This suggests that derivatives of the compound could have applications in enhancing antibiotic efficacy or in cancer treatment protocols (Brown & Cowden, 1982).
Acid-Catalyzed Transformations
The work by Stroganova, Vasilin, and Krapivin (2016) investigated acid-catalyzed transformations of similar furan-containing compounds. Their study led to the synthesis of derivatives with a new fused heterocyclic system, highlighting the chemical versatility and potential for creating novel therapeutic agents or materials with unique properties (Stroganova, Vasilin, & Krapivin, 2016).
Synthesis of Furan-Fused Heterocycles
Research into the synthesis of furan-fused heterocycles by Ergun et al. (2014) demonstrated the feasibility of creating novel compounds starting from furan derivatives. This research provides a foundation for the synthesis of complex molecules that could have applications ranging from materials science to pharmacology (Ergun et al., 2014).
Antiprotozoal Agents
The synthesis of dicationic imidazo[1,2-a]pyridines, including furan-2-yl derivatives, has been explored for their antiprotozoal properties. Compounds synthesized in this manner have shown high affinity for DNA and significant in vitro and in vivo activity against protozoal infections, indicating potential medical applications in treating diseases caused by protozoans (Ismail et al., 2004).
Structural Diversity in Coordination Polymers
The study by Yeh, Chen, and Wang (2008) on the role of ligand conformation in the structural diversity of copper(II) and silver(I) coordination polymers highlights the potential of furan-containing ligands in developing new materials with diverse structural features. This research underlines the importance of such compounds in materials science, particularly in the design and synthesis of coordination polymers with specific properties (Yeh, Chen, & Wang, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(22(7-10-26-11-8-22)20-4-2-1-3-5-20)24-14-17-12-19(15-23-13-17)18-6-9-27-16-18/h1-6,9,12-13,15-16H,7-8,10-11,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPTVZORYUZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-enamide](/img/structure/B2858088.png)
![N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2858089.png)



![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2858099.png)
![2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2858100.png)

![(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid](/img/structure/B2858102.png)
![6-Benzyl-2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858104.png)
![3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2858105.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2858109.png)
